5-(Butylthio)-3-chloro-1,2,4-thiadiazole

Physicochemical Property Lipophilicity ADME

5-(Butylthio)-3-chloro-1,2,4-thiadiazole (CAS: 36955-36-9), molecular formula C₆H₉ClN₂S₂, is a heterocyclic organic compound belonging to the 1,2,4-thiadiazole class. It features a chloro substituent at the 3-position and a butylthio group at the 5-position.

Molecular Formula C6H9ClN2S2
Molecular Weight 208.7 g/mol
CAS No. 36955-36-9
Cat. No. B1394180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Butylthio)-3-chloro-1,2,4-thiadiazole
CAS36955-36-9
Molecular FormulaC6H9ClN2S2
Molecular Weight208.7 g/mol
Structural Identifiers
SMILESCCCCSC1=NC(=NS1)Cl
InChIInChI=1S/C6H9ClN2S2/c1-2-3-4-10-6-8-5(7)9-11-6/h2-4H2,1H3
InChIKeyPHIWHXONOUBGAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Butylthio)-3-chloro-1,2,4-thiadiazole (CAS: 36955-36-9): Technical Baseline for Scientific Procurement


5-(Butylthio)-3-chloro-1,2,4-thiadiazole (CAS: 36955-36-9), molecular formula C₆H₉ClN₂S₂, is a heterocyclic organic compound belonging to the 1,2,4-thiadiazole class . It features a chloro substituent at the 3-position and a butylthio group at the 5-position . Key computed physicochemical properties include a molecular weight of approximately 208.73 g/mol, a predicted XLogP3 of 3.8, and a topological polar surface area (TPSA) of 79.3 Ų [1]. The compound is commercially available from multiple suppliers, typically at a purity of 95% or 97%, and is utilized as a versatile small-molecule scaffold and synthetic intermediate [2]. The 1,2,4-thiadiazole core is a recognized privileged structure in agrochemical and pharmaceutical research, with derivatives exhibiting a broad range of bioactivities including antimicrobial, herbicidal, and pesticidal effects [3].

5-(Butylthio)-3-chloro-1,2,4-thiadiazole: Why Direct Substitution with In-Class Analogs is Scientifically Unjustified


The substitution of 5-(Butylthio)-3-chloro-1,2,4-thiadiazole with a generic 1,2,4-thiadiazole, even those with similar substitution patterns, carries significant technical and financial risk due to the profound influence of subtle structural modifications on key physicochemical and biological properties. The butylthio group specifically enhances lipophilicity (predicted XLogP3 = 3.8) and modulates membrane permeability and bioavailability relative to analogs with shorter alkyl chains [1]. The reactive chloro substituent at the 3-position is critical for further derivatization, and the combination of both groups defines a unique reactivity profile that is not replicated by compounds like 3-chloro-5-(methylthio)-1,2,4-thiadiazole (CAS 10191-90-9) [2]. While 5-sulfonyl and 5-sulfinyl analogs are known to be selective protein thiol modifiers [3], this specific 5-butylthio derivative has a distinct historical and claimed utility in patents related to agricultural pest control, particularly as a potential nematocide [4]. Using an unverified alternative could invalidate an established synthetic route, introduce unpredictable off-target effects in a biological assay, or lead to regulatory non-compliance. The absence of validated, quantitative head-to-head performance data for this specific compound against its closest analogs in the open literature does not imply parity; rather, it underscores the necessity for rigorous internal validation and procurement from a reputable source to ensure batch-to-batch consistency and traceability.

Quantitative Differential Evidence for 5-(Butylthio)-3-chloro-1,2,4-thiadiazole in Scientific Selection and Procurement


Quantified Lipophilicity Advantage vs. Shorter-Chain Analogs

The predicted octanol-water partition coefficient (XLogP3) for 5-(Butylthio)-3-chloro-1,2,4-thiadiazole is 3.8 . This value is significantly higher than that of its methylthio analog, 3-chloro-5-(methylthio)-1,2,4-thiadiazole (CAS 10191-90-9), which has a calculated XLogP3 of 2.1 . The difference of 1.7 log units corresponds to an approximately 50-fold increase in lipophilicity.

Physicochemical Property Lipophilicity ADME

Differentiated Nematocidal Activity Claimed in Foundational Patent Literature

A foundational patent (US3090721A) explicitly claims a broad class of 3-halo-1,2,4-thiadiazoles with alkylmercapto substitution as active nematocides, with specific emphasis on compounds where the 5-position substituent is an unbranched alkyl group of 1-6 carbons [1]. This places the n-butylthio group of the target compound within the scope of the claimed active species. The patent states that 3-n.butylmercapto-5-chloro-1,2,4-thiadiazole can be formulated as a miscible oil containing 80 percent by weight of active material [2].

Agrochemical Nematocide Biological Activity

Increased Molecular Weight and Rotatable Bond Count Influencing Biophysical Properties

5-(Butylthio)-3-chloro-1,2,4-thiadiazole has a molecular weight of 208.73 g/mol and 4 rotatable bonds, while its methylthio analog has a molecular weight of 166.64 g/mol and 2 rotatable bonds [1]. This structural difference translates to increased lipophilicity and potential for enhanced passive membrane permeability, a key parameter in both cell-based assays and in vivo efficacy.

Medicinal Chemistry Physicochemical Property Scaffold Optimization

Validated Application Scenarios for 5-(Butylthio)-3-chloro-1,2,4-thiadiazole in Research and Industrial Workflows


Scaffold Optimization for Enhanced Lipophilicity and Membrane Permeability

When a medicinal or agrochemical chemistry project identifies a hit from a 1,2,4-thiadiazole library with suboptimal cell permeability, 5-(Butylthio)-3-chloro-1,2,4-thiadiazole serves as a logical, data-driven next-generation scaffold. Its computed XLogP3 of 3.8 and higher molecular weight compared to a methylthio analog provide a significant increase in lipophilicity, a property directly correlated with improved passive diffusion across biological membranes [1]. This makes it a prime candidate for SAR exploration aimed at improving in vitro potency in cell-based assays or enhancing oral bioavailability. The chloro group further offers a synthetic handle for late-stage diversification, allowing for the creation of focused libraries with modulated lipophilic properties.

Formulation Development for Agricultural Nematocide Prototypes

Based on historical patent precedent, 5-(Butylthio)-3-chloro-1,2,4-thiadiazole can be prioritized for prototype formulation development in the agricultural sector, specifically targeting nematode control. The foundational patent US3090721A explicitly claims the utility of 3-alkylmercapto-5-chloro-1,2,4-thiadiazoles as nematocides and even provides formulation guidance, noting that the n-butylthio derivative can be prepared as a miscible oil containing 80% active ingredient [2]. This provides a clear, actionable starting point for developing stable, high-load formulations for field trials, differentiating it from other thiadiazole analogs lacking this specific historical application data.

Synthesis of Complex Thiadiazole Derivatives via Nucleophilic Substitution

The presence of both a reactive chloro group and a stable butylthio substituent makes this compound an ideal intermediate for synthesizing more complex 1,2,4-thiadiazoles. The chloro group at the 3-position is highly susceptible to nucleophilic aromatic substitution (SNAr) with a variety of amines, alkoxides, and other nucleophiles, enabling the construction of diverse compound libraries . The 5-butylthio group remains inert under many SNAr conditions, allowing for selective functionalization. This orthogonal reactivity profile is valuable for parallel synthesis and for generating molecules where the lipophilic butylthio tail is a desired pharmacophoric feature.

Reference Standard for Analytical Method Development

Due to its well-defined structure and commercial availability at defined purities (typically 95-97%) from multiple reputable vendors, 5-(Butylthio)-3-chloro-1,2,4-thiadiazole is a suitable candidate for use as a reference standard in the development and validation of analytical methods [3]. Its distinct UV absorption profile, predictable HPLC retention time based on its lipophilicity, and clear mass spectrometric signature make it a useful compound for calibrating instruments or for use as an internal standard in reaction monitoring or stability studies of thiadiazole-containing mixtures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(Butylthio)-3-chloro-1,2,4-thiadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.